molecular formula C26H42N8O3 B14749127 Prednisolone-3,20-bisguanylhydrazone CAS No. 64-26-6

Prednisolone-3,20-bisguanylhydrazone

Cat. No.: B14749127
CAS No.: 64-26-6
M. Wt: 514.7 g/mol
InChI Key: YLNWGJKBPYINAK-DKBVGWADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone-3,20-bisguanylhydrazone (PBGH) is a synthetic steroid derivative with significant research value for its specific inhibitory action on Na+,K+-ATPase . Its mechanism of action involves inhibiting the Na+,K+-ATPase enzyme and the ATP-dependent binding of ouabain to this enzyme preparation, leading to a positive inotropic effect in cardiac muscle tissue . Studies conducted on guinea pig heart preparations have shown that this inotropic action is not affected by beta-adrenergic or histamine antagonists, suggesting a direct mechanism on the sodium pump . Research indicates that PBGH inhibits ouabain-sensitive Rb-86 uptake, providing an estimate of its inhibition of sodium pump activity in sodium-loaded tissue . The compound's interaction with Na+,K+-ATPase is considered different from that of classical cardiac glycosides, and its potency is species-dependent, with guinea pig heart being highly sensitive compared to rat, rabbit, or dog heart . PBGH is a key tool compound for investigating ion transport mechanisms, cardiac contractility, and the structure-activity relationships of steroidal inhibitors . The compound has the CAS Registry Number 64-26-6 and a molecular formula of C₂₃H₃₆N₈O₃ . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

64-26-6

Molecular Formula

C26H42N8O3

Molecular Weight

514.7 g/mol

IUPAC Name

2-[(Z)-[(8S,9S,10S,11S,13S,14S,17R)-17-[(E)-N-(diaminomethylideneamino)-C-(hydroxymethyl)carbonimidoyl]-11,17-dihydroxy-8,9,10,13,14-pentamethyl-6,7,11,12,15,16-hexahydrocyclopenta[a]phenanthren-3-ylidene]amino]guanidine

InChI

InChI=1S/C26H42N8O3/c1-21-8-7-16(31-33-19(27)28)12-15(21)6-9-23(3)22(2)10-11-26(37,17(14-35)32-34-20(29)30)24(22,4)13-18(36)25(21,23)5/h7-8,12,18,35-37H,6,9-11,13-14H2,1-5H3,(H4,27,28,33)(H4,29,30,34)/b31-16-,32-17+/t18-,21-,22-,23-,24-,25+,26-/m0/s1

InChI Key

YLNWGJKBPYINAK-DKBVGWADSA-N

Isomeric SMILES

C[C@@]12CCC3=C/C(=N\N=C(N)N)/C=C[C@@]3([C@]1([C@H](C[C@]4([C@]2(CC[C@@]4(/C(=N/N=C(N)N)/CO)O)C)C)O)C)C

Canonical SMILES

CC12CCC3=CC(=NN=C(N)N)C=CC3(C1(C(CC4(C2(CCC4(C(=NN=C(N)N)CO)O)C)C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of prednisolone-3,20-bisguanylhydrazone involves several steps starting from prednisoloneThe reaction conditions often involve the use of protective groups, reduction reactions, and esterification .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-performance thin-layer chromatography (HPTLC) for the assay of prednisolone in tablet dosage forms and the use of reversed-phase high-performance liquid chromatography (HPLC) for related substances .

Chemical Reactions Analysis

Types of Reactions: Prednisolone-3,20-bisguanylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, enhancing its biological activity .

Mechanism of Action

Prednisolone-3,20-bisguanylhydrazone exerts its effects primarily through the inhibition of Na+, K±ATPase. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is crucial for various cellular processes. By inhibiting this enzyme, the compound affects ion transport and cellular homeostasis .

Comparison with Similar Compounds

Research Findings and Implications

Enzyme Interaction: PBGH’s inhibition of Na+,K+-ATPase is reversible and non-competitive with ATP, unlike ouabain’s irreversible binding .

Structural Flexibility : The guanylhydrazone groups’ cationic nature at physiological pH enables ionic interactions with the enzyme, bypassing the need for glycoside-specific motifs .

Therapeutic Potential: PBGH’s species-specificity may guide targeted drug development for heart failure models in sensitive species (e.g., guinea pigs) .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of action for Prednisolone-3,20-bisguanylhydrazone, and how are they experimentally validated?

  • Methodological Answer : Early studies utilized enzyme activity assays, such as sodium-potassium ATPase inhibition in rat brain homogenates, to identify its interaction with membrane-bound enzymes. For example, Yamamoto (1978) demonstrated dose-dependent modulation of ATPase activity using spectrophotometric quantification of inorganic phosphate release . Subsequent work confirmed digitalis-like cardiotonic effects via isolated tissue preparations (e.g., guinea pig atrial strips) .

Q. What experimental models are commonly used to study the pharmacological effects of steroidal bisguanylhydrazones?

  • Methodological Answer : Preclinical studies often employ rodent models for cardiovascular and metabolic research. For instance, triamcinolone-3,20-bisguanylhydrazone was tested in humans for short-term efficacy, while earlier animal studies used genetic obesity models (e.g., Zucker rats) to assess metabolic impacts . In vitro models, such as cell lines expressing steroid receptors, help isolate receptor-binding affinities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) recommend using personal protective equipment (gloves, lab coats) and working in a fume hood. The compound is classified as harmful if swallowed (H302), and accidental exposure requires immediate medical consultation. Storage should comply with OSHA guidelines, emphasizing secure, dry conditions .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic profile of this compound to address its short duration of action?

  • Methodological Answer : Pharmacokinetic studies highlight rapid clearance due to hepatic metabolism. Advanced strategies include prodrug formulations (e.g., ester derivatives for sustained release) or nanoparticle encapsulation to enhance bioavailability. Comparative analyses of structural analogs, such as triamcinolone derivatives, provide insights into metabolic stability .

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